N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Heterocyclic moieties : Thiazole and pyridazine rings contribute to its biological activity.
- Functional groups : The acetamide group enhances solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C21H17FN4O3S |
Molecular Weight | 424.44 g/mol |
CAS Number | 941897-88-7 |
The biological activity of this compound may involve multiple mechanisms:
- Src Kinase Inhibition : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on Src kinase activity. For instance, compounds with similar thiazole structures showed GI50 values ranging from 1.34 µM to 2.51 µM in cell lines expressing active Src kinases .
- Antiviral Activity : Preliminary studies indicate that N-benzyl-acetamides can inhibit RNA synthesis by SARS-CoV-2's RNA-dependent RNA polymerase (RdRp), with some derivatives showing IC50 values comparable to established antiviral agents like remdesivir .
Cell Proliferation Inhibition
The compound's efficacy was evaluated in various cancer cell lines, including BT-20 and CCR5 cells. Notably, the 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation:
Compound | Cell Line | Concentration (µM) | Inhibition (%) |
---|---|---|---|
8b (4-fluorobenzyl) | BT-20 | 50 | 64 - 71 |
8a (unsubstituted) | NIH3T3/c-Src527F | 1.34 | Most potent |
The data suggests that structural modifications, such as the introduction of halogens on the benzyl group, can influence the anticancer activity significantly.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the benzyl ring are critical for biological activity. For example:
- The introduction of a fluoro group at position 4 on the benzyl ring improved potency compared to unsubstituted analogs.
- Conversely, modifications that increased lipophilicity without enhancing interaction with target proteins led to decreased anticancer activity .
Case Studies
-
Inhibition of Src Kinase :
- A series of thiazolyl N-benzyl-substituted acetamides were synthesized and tested for Src kinase inhibition.
- The most potent compound in this series showed a GI50 value of approximately 1.34 µM against NIH3T3/c-Src527F cells, indicating strong potential for further development as an anticancer agent .
- SARS-CoV-2 RdRp Inhibition :
Properties
IUPAC Name |
N-benzyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-24-19-20(29-13)18(15-7-9-16(22)10-8-15)25-26(21(19)28)12-17(27)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGDTSUOSZHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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